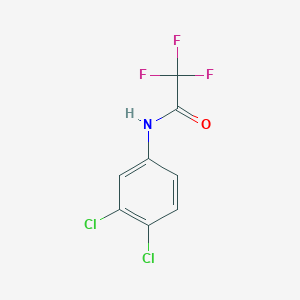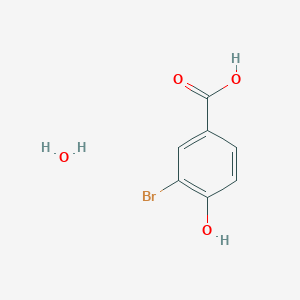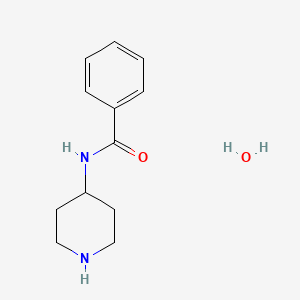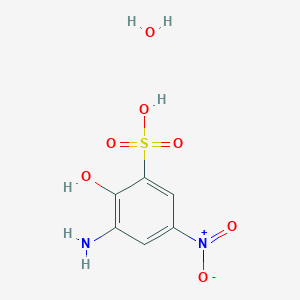
2-Phenyl-5-sec-butyl-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-5-sec-butyl-1H-pyrrole, often abbreviated as 2P5SBP, is a heterocyclic aromatic compound with a five-membered ring. It is a derivative of pyrrole, a five-membered ring with nitrogen and carbon atoms in the ring. This compound has a wide range of applications in the field of organic chemistry, particularly in the synthesis of drugs and other compounds. It is also used as a starting material for the synthesis of other compounds and as a reagent in various reactions.
Applications De Recherche Scientifique
2P5SBP has a wide range of applications in the field of organic chemistry. It has been used in the synthesis of various drugs and other compounds, as a reagent in various reactions, and as a starting material for the synthesis of other compounds. It has also been used in the synthesis of various polymers, such as polyurethanes, polyesters, and polyamides. Additionally, it has been used in the synthesis of various heterocyclic compounds, such as quinolines, pyridines, and pyrroles.
Mécanisme D'action
2P5SBP is a heterocyclic aromatic compound with a five-membered ring. The mechanism of action of this compound is based on the formation of a cationic intermediate, which undergoes a series of reactions to form the desired product. The intermediate reacts with other reagents to form a variety of products, depending on the reaction conditions.
Biochemical and Physiological Effects
2P5SBP has a wide range of biochemical and physiological effects. It has been found to have an anti-inflammatory effect, as well as an inhibitory effect on the activity of enzymes involved in the metabolism of drugs and other compounds. Additionally, it has been found to have an inhibitory effect on the activity of certain enzymes involved in the metabolism of carbohydrates. It has also been found to have an inhibitory effect on the activity of certain enzymes involved in the metabolism of lipids.
Avantages Et Limitations Des Expériences En Laboratoire
2P5SBP has a wide range of advantages and limitations for lab experiments. One of the advantages of using this compound is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is highly soluble in organic solvents, making it easy to use in various reactions. However, one of the limitations of using this compound is that it is highly volatile and can easily react with other reagents. Additionally, it is difficult to purify and can easily decompose if not stored properly.
Orientations Futures
There are a number of potential future directions for the use of 2P5SBP. One potential direction is the use of this compound as a starting material for the synthesis of other compounds, such as drugs and other heterocyclic compounds. Additionally, it could be used as a reagent in various reactions, such as the synthesis of polymers and other heterocyclic compounds. Finally, it could be used in the synthesis of various drugs and other compounds, such as quinolines, pyridines, and pyrroles.
Méthodes De Synthèse
2P5SBP can be synthesized through a variety of methods. The most common synthesis method is the reaction of propargyl bromide with an aniline derivative. This reaction results in the formation of an intermediate 2-phenyl-5-sec-butyl-1H-pyrrole. The intermediate can then be further reacted with other reagents to form the desired product. Other synthesis methods include the reaction of ethyl bromoacetate with an aniline derivative, the reaction of phenyl bromide with an aniline derivative, and the reaction of ethyl bromoacetate with an aniline derivative.
Propriétés
IUPAC Name |
2-butan-2-yl-5-phenyl-1H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-3-11(2)13-9-10-14(15-13)12-7-5-4-6-8-12/h4-11,15H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOPPECBTCHMPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-5-sec-butyl-1H-pyrrole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

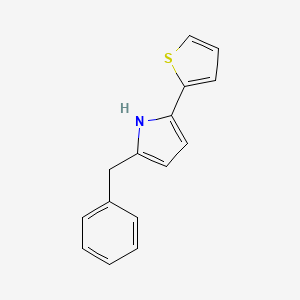
![2-sec-Butyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole; 95%](/img/structure/B6335828.png)
![2-Benzyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[b]pyrrole](/img/structure/B6335836.png)
![2-Isopropyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6335843.png)



![3-[(5-Phenyl-1H-pyrrol-2-yl)methyl]-1H-indole](/img/structure/B6335868.png)

